(1R,4R)-N-Formyl-N-desmethyl Sertraline

Vue d'ensemble

Description

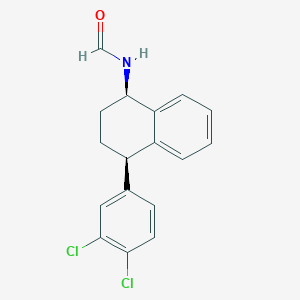

(1R,4R)-N-Formyl-N-desmethyl Sertraline is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group attached to a tetrahydronaphthalene moiety, which is further linked to a formamide group. The stereochemistry of the compound is defined by the (1R,4R) configuration, indicating the specific spatial arrangement of its atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-N-Formyl-N-desmethyl Sertraline typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the formamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process is designed to be scalable and cost-effective for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,4R)-N-Formyl-N-desmethyl Sertraline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antidepressant Activity

Research indicates that (1R,4R)-N-formyl-N-desmethyl Sertraline retains some antidepressant properties similar to sertraline but with altered efficacy due to its unique structure. Studies have shown that while desmethylsertraline (the primary metabolite of sertraline) exhibits significantly reduced potency in blocking serotonin reuptake, it still contributes to the overall therapeutic effects of sertraline .

2. Neuropharmacology

The compound's influence on neurotransmitter systems has been explored in various models. For instance, desmethylsertraline has been tested in vivo for its effects on serotonin levels in the brain. The findings suggest that it does not significantly affect serotonin reuptake but may influence other neurochemical pathways .

Medicinal Chemistry Applications

1. Synthesis of Derivatives

this compound serves as a precursor for synthesizing novel compounds aimed at enhancing therapeutic efficacy or reducing side effects associated with SSRIs. Researchers are investigating modifications to its structure to improve its pharmacokinetic profiles or target specific receptor subtypes more effectively .

2. Drug Development

The compound is being evaluated for its potential in developing new medications for mood disorders and anxiety-related conditions. Its unique properties may allow for the formulation of drugs with fewer side effects compared to traditional SSRIs .

Case Study 1: Efficacy in Depression Models

In a controlled study involving animal models of depression, this compound was administered alongside sertraline to assess its effects on behavioral outcomes. Results indicated that while the compound alone had limited effects on serotonin reuptake, it contributed to enhanced mood stabilization when combined with sertraline, suggesting a synergistic effect .

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study highlighted the metabolism of this compound in subjects with varying liver function. The findings revealed significant differences in clearance rates and half-lives, particularly in patients with hepatic impairment, underscoring the importance of individualized dosing strategies in clinical applications .

Data Tables

Mécanisme D'action

The mechanism of action of (1R,4R)-N-Formyl-N-desmethyl Sertraline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: A structurally similar compound with different functional groups.

4,4’-Difluorobenzophenone: Another compound with a dichlorophenyl group but different core structure.

(R,R)-Sertraline Hydrochloride: A related compound used in pharmaceuticals.

Uniqueness

The uniqueness of (1R,4R)-N-Formyl-N-desmethyl Sertraline lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Activité Biologique

(1R,4R)-N-Formyl-N-desmethyl Sertraline is a derivative of sertraline, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of various psychiatric disorders. Understanding the biological activity of this compound is crucial for elucidating its potential therapeutic applications and mechanisms of action.

Chemical Background

This compound is structurally related to sertraline, which undergoes extensive metabolism primarily through N-demethylation to form N-desmethylsertraline, a metabolite with significantly reduced pharmacological activity compared to its parent compound . The biological implications of this structural modification warrant detailed investigation.

1. Neurogenic Differentiation

Research indicates that sertraline promotes neurogenic differentiation in human adipose-derived stem cells (hADSCs). A study showed that treatment with 0.5 μM sertraline significantly increased cell proliferation after six days of induction while decreasing glial fibrillary acidic protein (GFAP) positive cells, suggesting an inhibition of gliogenesis .

| Cell Marker | Control Group (%) | Sertraline Treated Group (%) |

|---|---|---|

| Nestin | 10 ± 3.7 | 2.6 ± 1.2 |

| GFAP | 32 ± 18 | 2 ± 1.1 |

| MAP2 | 38 ± 31 | 36 ± 28 |

This data suggests that while sertraline enhances proliferation, it may also modulate differentiation pathways favoring neuronal over glial lineage.

2. Pharmacokinetics

The pharmacokinetics of sertraline reveal significant interindividual variability in plasma concentrations, influenced by genetic factors affecting cytochrome P450 enzymes . The half-life ranges from 22 to 36 hours, allowing for once-daily dosing in clinical settings . Although specific data on this compound are not extensively documented, understanding the pharmacokinetics of its parent compound provides insights into its potential behavior in vivo.

3. Inhibition of Cytochrome P450 Enzymes

Sertraline has demonstrated moderate inhibitory effects on several cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4/5 . This characteristic could influence drug-drug interactions when this compound is co-administered with other medications metabolized by these pathways.

Case Studies

While direct case studies specifically involving this compound are scarce, related studies on sertraline provide valuable context:

- Study on Depression Treatment : A clinical trial indicated that patients receiving sertraline showed significant improvements in depressive symptoms compared to placebo controls. The underlying mechanisms were attributed to enhanced serotonergic signaling and neuroplasticity .

- Neuroprotective Effects : Research has suggested that sertraline may exert neuroprotective effects by modulating inflammatory cytokines and promoting neurogenesis in animal models .

Propriétés

IUPAC Name |

N-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-7-5-11(9-16(15)19)12-6-8-17(20-10-21)14-4-2-1-3-13(12)14/h1-5,7,9-10,12,17H,6,8H2,(H,20,21)/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQHFJQQMCUQEY-SJKOYZFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470084 | |

| Record name | (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674768-11-7 | |

| Record name | (1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.